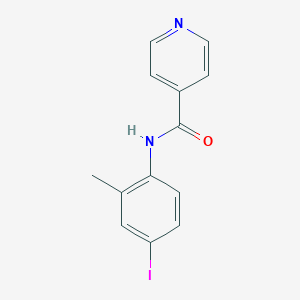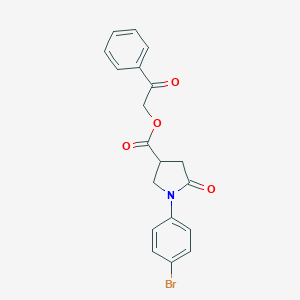![molecular formula C21H22NO3+ B271362 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a chemical compound with the molecular formula C23H24NO3. It is also known as TMC-18 and is a fluorescent dye used in scientific research.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is not well understood. However, it is believed that the compound binds to biomolecules and undergoes a conformational change, resulting in fluorescence.
Biochemical and Physiological Effects:
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium does not have any known biochemical or physiological effects on living organisms. It is primarily used as a tool for scientific research and does not have any therapeutic or medicinal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium in lab experiments is its fluorescent properties. It is highly sensitive and can be used to detect very small amounts of biomolecules. However, one limitation of the compound is its potential toxicity. It is important to use caution when handling the compound and to follow proper safety protocols.
Future Directions
There are several potential future directions for research involving 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium. One area of interest is the development of new fluorescent probes for the detection of specific biomolecules. Another area of research is the optimization of the synthesis method for the compound, with the goal of improving yield and reducing cost. Additionally, there is potential for the use of the compound in the development of new diagnostic tools for medical applications.
Synthesis Methods
The synthesis of 1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is a complex process that involves several steps. The first step is the condensation of 2,4,5-trimethoxybenzaldehyde and 2-nitrobenzaldehyde to form 2-(2,4,5-trimethoxyphenyl)nitrostyrene. This intermediate is then reduced to 2-(2,4,5-trimethoxyphenyl)ethylamine, which is then converted to the final product by reaction with methyl iodide.
Scientific Research Applications
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium is primarily used as a fluorescent dye in scientific research. It is commonly used as a probe for the detection of DNA and RNA, as well as for the labeling of proteins and other biomolecules. Its fluorescent properties make it a valuable tool for imaging and tracking biological processes.
properties
Product Name |
1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium |
|---|---|
Molecular Formula |
C21H22NO3+ |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinolin-1-ium |
InChI |
InChI=1S/C21H22NO3/c1-22-17(11-9-15-7-5-6-8-18(15)22)12-10-16-13-20(24-3)21(25-4)14-19(16)23-2/h5-14H,1-4H3/q+1/b12-10+ |
InChI Key |
ITLSZQMBLVDAHL-ZRDIBKRKSA-N |
Isomeric SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC(=C(C=C3OC)OC)OC |
SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)


![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)

![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)

![(6Z)-6-[[2-(3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B271299.png)


![7-[(3-Methoxyphenyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B271306.png)
![N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
